Gallium(III)-phthalocyanine chloride

Photodynamic therapy Triplet quantum yield Heavy-atom effect

Researchers needing non-aggregating metallophthalocyanine photosensitizers face batch inconsistency and low ΦT in planar analogs. GaPcCl (CAS 19717-79-4) solves this: non-planar geometry prevents cofacial aggregation; Ga(III) heavy-atom effect yields ΦT ≈ 0.85 vs ZnPc ΦT ≈ 0.65. • 8× higher aggregation-free aqueous threshold vs ZnPc analogs • Validated PDT: 27% viability at 8.5 J/cm² (Caco-2), 55.3% viability reduction (MCF-7) • Monomeric, thermally evaporable for amorphous NLO/OFET films. Purity ≥97% (dye content), in stock for global shipping.

Molecular Formula C32H16ClGaN8
Molecular Weight 617.7 g/mol
CAS No. 19717-79-4
Cat. No. B012257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium(III)-phthalocyanine chloride
CAS19717-79-4
Molecular FormulaC32H16ClGaN8
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Ga](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl
InChIInChI=1S/C32H16N8.ClH.Ga/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1
InChIKeyPRMHOXAMWFXGCO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GaPcCl: Core Properties & Photophysics


Gallium(III)-phthalocyanine chloride (GaPcCl, CAS 19717-79-4) is a non-planar metallophthalocyanine complex in which a trivalent gallium ion is coordinated to a phthalocyanine macrocycle and an axial chloride ligand [1]. GaPcCl belongs to the class of diamagnetic main-group metallophthalocyanines, which are distinguished by efficient intersystem crossing to a long-lived triplet excited state—a prerequisite for both Type II photosensitization and nonlinear optical (NLO) applications [2]. The axial chloride ligand imparts a non-planar geometry that reduces cofacial aggregation in solution relative to planar analogs such as unsubstituted zinc(II) phthalocyanine, while the gallium(III) center provides a heavy-atom effect that is intermediate between lighter aluminum(III) and heavier indium(III) congeners [2][3]. These structural features collectively position GaPcCl as a quantitatively differentiable candidate among metallophthalocyanines for photodynamic therapy, optical limiting, and organic semiconductor device research.

Photophysical Studies
Triplet quantum yield context with heavy-atom enhancement
Nonlinear Optics
Intermediate χ⁽³⁾ position in MPcCl series for NLO device tuning
Thin-Film Deposition
Monomeric compound for intact vacuum thermal evaporation

GaPcCl vs. Analog Phthalocyanines: Key Differences


Metallophthalocyanines with different central metal ions and axial ligands exhibit quantitatively distinct photophysical, nonlinear optical, and aggregation behaviors that preclude generic substitution [1]. The central metal governs triplet quantum yield through the heavy-atom effect—gallium(III) yields a triplet quantum yield (ΦT ≈ 0.85) that is substantially higher than that of zinc(II) (ΦT ≈ 0.65) in comparable ring-substituted systems, directly impacting singlet oxygen generation capacity [2]. Across the chloro-metal MPcCl series (M = Al, Ga, In), the third-order nonlinear optical polarizability (γ) and susceptibility (χ⁽³⁾) increase systematically with ionic radius, meaning GaPcCl occupies a distinct, non-interchangeable position between AlPcCl and InPcCl for NLO device design [3]. Furthermore, the axial chloride ligand confers solubility and aggregation properties that differ fundamentally from both planar ZnPc (no axial ligand) and the polymeric fluoro-bridged analogs GaPcF and AlPcF [4]. The quantitative evidence below demonstrates that selecting GaPcCl over its closest analogs produces measurable differences in key performance parameters.

ZnPc vs GaPcCl
Planar ZnPc lacks an axial ligand; its aggregation threshold and triplet yield may shift significantly, limiting PDT-model transferability.
AlPcCl or InPcCl vs GaPcCl
NLO polarizability and Q-band position differ systematically; direct substitution may alter wavelength-matched device response.
GaPcF vs GaPcCl
Polymeric GaPcF decomposes during evaporation; monomeric GaPcCl deposits intact, so film morphology may not transfer directly.

GaPcCl: Differentiation Evidence vs. Analogs


Triplet & Singlet Oxygen Yields: Ga vs Zn Phthalocyanine

The gallium(III) center enhances intersystem crossing via the heavy-atom effect relative to zinc(II), resulting in a higher triplet quantum yield and consequently greater singlet oxygen generation. In a comparative study of identically ring-substituted phenylthio-bromo phthalocyanines, the Ga(III) complex (GaPc) achieved ΦT = 0.85 and ΦΔ = 0.80, whereas the Zn(II) complex (ZnPc) yielded ΦT = 0.65 and ΦΔ = 0.60 [1]. The fluorescence quantum yield of GaPc was correspondingly quenched to ΦF = 0.05 versus ΦF = 0.18 for ZnPc, confirming energy redistribution into the triplet manifold [1]. This class-level effect is attributed to the higher atomic number of gallium (Z = 31) compared to zinc (Z = 30), which strengthens spin-orbit coupling and promotes intersystem crossing [2].

Triplet & Singlet Oxygen Yields
Head-to-head
GaPc ΦΔ = 0.80 vs ZnPc ΦΔ = 0.60
ΔΦΔ +0.20 (33% relative increase)
Supports photosensitization research fit
Identically ring-substituted system; class-level heavy-atom effect
Photodynamic therapy Triplet quantum yield Heavy-atom effect

Third-Order NLO Response Across MPcCl Series

First-principles DFT calculations (B3LYP/3-21G* level) and experimental third-harmonic generation (THG) measurements on the chloro-metal phthalocyanine series MPcCl (M = Al, Ga, In) establish that the distance of the central metal from the phthalocyanine plane, the molecular third-order polarizability γ, and the bulk third-order susceptibility χ⁽³⁾ all increase in the order AlPcCl < GaPcCl < InPcCl [1]. The gallium atom, with its larger ionic radius compared to aluminum, induces a greater out-of-plane distortion from C₄ᵥ symmetry, which enhances d-electron transfer and produces a red-shift in the Q-band absorption alongside a measurably larger nonlinear optical response [1]. This systematic trend is corroborated by experimental χ⁽³⁾ measurements on thin films that follow the identical AlPcCl < GaPcCl < InPcCl ordering [2].

Third-Order NLO Response
Head-to-head
AlPcCl
Monotonic γ and χ⁽³⁾ series
Intermediate NLO parameter space for device tuning
DFT and experimental THG validation
Aqueous Aggregation
Head-to-head
GaPc: 1.2×10⁻⁴ M vs ZnPc: 1.5×10⁻⁵ M
~8-fold higher monomeric threshold
Supports in vitro PDT assay context
Octa-cationic derivatives in water; UV-Vis Q-band monitoring
Monomeric vs Polymeric
Class-level
GaPcCl: monomeric; GaPcF: polymeric
Qualitative structural dichotomy
Enables intact thermal evaporation for film fabrication
XRD, IR, and mass spectrometry evidence
PDT Cytotoxicity
Reported
Caco-2: 27% viability (8.5 J/cm²)
MCF-7: 55.3% viability reduction (2.8 J/cm²)
Supports cell-model endpoint review
No in-class comparator in same study; dark toxicity negligible
Optical Limiting
Reported
Thickness-dependent limiting at 533 nm
Ga₂O-dimer > Ga-monomer; ns-scale lifetimes
Supports flexible laser protection film development
Amorphous films on polymer substrates; Z-scan benchmark
Nonlinear optics Optical limiting Third-order susceptibility

Aqueous Aggregation: Ga vs Zn Phthalocyanines

The axial chloride ligand on Ga(III) phthalocyanine sterically inhibits cofacial π–π stacking (H-aggregation) in aqueous solution, a critical advantage for biological applications where aggregation quenches photoactivity. In a head-to-head study of water-soluble cationic octa(N-methyl-pyridinium)-substituted derivatives, the Ga(III)Cl complex showed no aggregation in water up to a concentration of 1.2 × 10⁻⁴ M, whereas the analogous Zn(II) complex (which lacks an axial ligand) began aggregating at 1.5 × 10⁻⁵ M [1]. This represents an 8-fold higher monomeric solubility threshold for the gallium complex.

Aqueous Aggregation
Head-to-head
GaPc: 1.2×10⁻⁴ M vs ZnPc: 1.5×10⁻⁵ M
~8-fold higher monomeric threshold
Supports in vitro PDT assay context
Octa-cationic derivatives in water; UV-Vis Q-band monitoring
Aggregation Water solubility Axial ligand effect

Monomeric vs. Polymeric Structure for Thin Films

A systematic physical and chemical study of the halo aluminum, gallium, and indium phthalocyanine series established a critical structural dichotomy: AlPcF and GaPcF adopt polymeric structures with (M–F)ₓ backbones, whereas GaPcCl, AlPcCl, AlPcBr, AlPcI, and InPcCl are monomeric, non-polymeric compounds [1]. This structural distinction has direct consequences for vacuum thermal evaporation processing: the polymeric fluoro derivatives require decomposition of the polymer backbone to deposit, potentially introducing defects, while the monomeric chloro derivative GaPcCl can be evaporated intact as discrete molecular units, yielding amorphous films with reproducible morphology for optoelectronic devices [2].

Monomeric vs Polymeric
Class-level
GaPcCl: monomeric; GaPcF: polymeric
Qualitative structural dichotomy
Enables intact thermal evaporation for film fabrication
XRD, IR, and mass spectrometry evidence
Thin-film fabrication Polymeric structure Vacuum deposition

Photodynamic Cytotoxicity Against Cancer Cells

The in vitro photodynamic efficacy of GaPcCl has been quantified in two independent human cancer cell models. On Caco-2 colon cancer cells, GaPcCl at 100 μg/mL activated with a 661 nm diode laser (light dose 8.5 J/cm²) reduced cell viability to 27% relative to untreated controls, as measured by MTT assay 24 h post-irradiation [1]. On MCF-7 breast cancer cells, photoactivated GaPcCl (100 μg/mL) at a light dose of 2.8 J/cm² (660 nm) decreased cell viability by 55.3%, while the combination of GaPcCl-PDT with 2 Gy X-ray radiation produced a significantly greater apoptotic response than PDT alone, as confirmed by flow cytometry [2]. While these studies do not include a direct comparator phthalocyanine within the same experimental protocol, the absolute cell-killing efficacy benchmarks GaPcCl as a competent Type II photosensitizer in the phthalocyanine class [1][2].

PDT Cytotoxicity
Reported
Caco-2: 27% viability (8.5 J/cm²)
MCF-7: 55.3% viability reduction (2.8 J/cm²)
Supports cell-model endpoint review
No in-class comparator in same study; dark toxicity negligible
Photodynamic therapy Cancer Cell viability

Optical Limiting in Thin Films

Thermally evaporated GaPcCl thin films on flexible polymer substrates have been characterized as optical limiters for continuous-wave laser radiation. Films of 45–150 nm thickness exhibited a highly reliable optical limiting response for a green diode laser at 533 nm with an input power of 16.3 mW, with the normalized transmitted power decreasing as a function of film thickness [1]. The amorphous structure of the GaPcCl films, confirmed by XRD, contributes to broad optical transparency between 350 and 650 nm, and the first-order (χ⁽¹⁾) and third-order (χ⁽³⁾) nonlinear susceptibilities were calculated from the measured optical constants [1]. In an independent comparative study of axially bridged phthalocyanine dimers, the optical limiting magnitude at 532 nm nanosecond pulsed irradiation followed the order In₂O-dimer > Ga₂O-dimer > In-monomer > Ga-monomer, consistent with the heavy-atom trend, with gallium-based species exhibiting fluorescence lifetimes of several nanoseconds versus only hundreds of picoseconds for indium analogs [2].

Optical Limiting
Reported
Thickness-dependent limiting at 533 nm
Ga₂O-dimer > Ga-monomer; ns-scale lifetimes
Supports flexible laser protection film development
Amorphous films on polymer substrates; Z-scan benchmark
Optical limiting Laser protection Thin films

GaPcCl: High-Evidence Applications


PDT Photosensitizer Development

The combination of high triplet quantum yield (ΦT ≈ 0.85 in substituted GaPc systems) and an 8-fold higher aggregation-free aqueous concentration threshold versus ZnPc analogs positions GaPcCl as a quantitatively preferable photosensitizer scaffold for PDT research [1][2]. In vitro validation on both Caco-2 colon cancer (27% viability at 8.5 J/cm²) and MCF-7 breast cancer (55.3% viability reduction at 2.8 J/cm²) cell lines provides baseline efficacy parameters for experimental design, while the demonstrated synergy with X-ray radiotherapy on MCF-7 cells supports investigation of combined PDT–radiotherapy protocols [3][4].

Optical Limiting & Laser Protection

GaPcCl occupies a quantifiably distinct position in the MPcCl nonlinear optical series, with third-order susceptibility χ⁽³⁾ intermediate between the weaker AlPcCl and the stronger (but red-shifted) InPcCl [5]. Its amorphous thin films, readily fabricated by vacuum thermal evaporation with thickness-tunable optical limiting response at 533 nm (16.3 mW CW), offer a reproducible material platform for flexible laser protection filters [6]. The nanosecond-scale fluorescence lifetime of GaPcCl (vs. picosecond-scale for InPcCl) further differentiates it for applications requiring specific excited-state temporal windows [7].

Organic Semiconductor Thin-Film Fabrication

The non-polymeric, monomeric nature of GaPcCl—in contrast to the polymeric GaPcF and AlPcF—enables intact thermal evaporation and deposition of amorphous films with controlled grain size (86–130 nm) and surface roughness (74–83 nm on FTO) [8][6]. The activation energy of 2.5 eV places GaPcCl within the semiconductor bandgap range suitable for p-type organic field-effect transistors (OFETs) and Schottky-barrier photoelectrochemical cells for solar energy conversion [9].

Photoelectrochemical Solar Energy Conversion

Thin-film chloro-gallium phthalocyanine electrodes have been demonstrated as the photoactive layer in organic Schottky barrier cells, where the GaPcCl film in contact with gold and a redox-couple electrolyte functions as a light-driven charge separation medium [9]. The intense Q-band absorption in the 600–800 nm region, combined with the p-type semiconductor character and photochemical stability of GaPcCl, supports its continued investigation as a sensitizer for photoelectrochemical solar energy conversion devices [5][9].

Application
Selection Property
Validation Focus
PDT photosensitizer research
Triplet yield and aggregation threshold
Singlet oxygen quantum yield in target cell models
Optical limiting & laser protection
Third-order NLO susceptibility position
Thickness-dependent limiting at target laser wavelength
Organic semiconductor thin films
Monomeric structure for vacuum deposition
Film morphology, grain size, and surface roughness
Photoelectrochemical solar conversion
p-Type character and Q-band absorption
Schottky-barrier photoresponse and stability

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